molecular formula C9H12N2O2S B1417267 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide CAS No. 1094354-29-6

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Cat. No. B1417267
M. Wt: 212.27 g/mol
InChI Key: ASTSLZCSQOSTIM-UHFFFAOYSA-N
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Description

“2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .


Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide” is based on the indole structure, but the 2-3 bond is saturated . The molecular weight of this compound is 212.27 .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Inhibitors as Drug Candidates

    Various 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides, including derivatives related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized and evaluated as inhibitors of mammalian carbonic anhydrases, which are critical for medicinal applications, such as targeting tumor-associated isoforms for cancer therapy (Güzel et al., 2008).

  • Potential in Treating Mycobacterial Infections

    These compounds have demonstrated excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for developing new antimycobacterial agents with a unique mechanism of action (Güzel et al., 2009).

  • Inhibition of Fungal Pathogens

    Indole-5-sulfonamides, structurally related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, are strong inhibitors of beta-carbonic anhydrases from pathogenic fungi such as Cryptococcus neoformans and Candida albicans, offering avenues for antifungal drug development (Güzel et al., 2010).

Chemical Synthesis and Properties

  • Chemical Synthesis of Derivatives

    Research has been conducted on the synthesis of derivatives like N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides), which are potentially biologically active compounds (Avdeenko et al., 2020).

  • Exploration of Physicochemical Properties

    Studies have explored the physicochemical properties of sulfonyl-phenyl-indole analogs, which include compounds related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, for their potential as COX-2 enzyme inhibitors (Gupta et al., 2008).

Cancer Research

  • Pro-Apoptotic Activity in Cancer Treatment

    Indapamide derivatives, including those related to 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized and evaluated for their proapoptotic activity against melanoma cell lines, demonstrating anticancer properties (Yılmaz et al., 2015).

  • Inhibition of Microtubule Assembly in Cancer Cells

    Certain indole sulfonamides inhibit microtubule assembly dynamics, effectively blocking cancer cell proliferation and inducing apoptosis, making them potential candidates for cancer treatment (Mohan et al., 2006).

Future Directions

Indole derivatives, including “2-methyl-2,3-dihydro-1H-indole-1-sulfonamide”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . The development of new useful derivatives that can bind with high affinity to multiple receptors is a promising area of research .

properties

IUPAC Name

2-methyl-2,3-dihydroindole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSLZCSQOSTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 2
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 3
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 4
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 5
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide
Reactant of Route 6
2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

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